![molecular formula C13H10ClIN2O B5149723 2-chloro-5-iodo-N-(3-pyridinylmethyl)benzamide](/img/structure/B5149723.png)
2-chloro-5-iodo-N-(3-pyridinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-iodo-N-(3-pyridinylmethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
2-chloro-5-iodo-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit antitumor, anti-inflammatory, and antibacterial activities. It has also been investigated for its potential use as a diagnostic tool for cancer.
Mechanism of Action
The mechanism of action of 2-chloro-5-iodo-N-(3-pyridinylmethyl)benzamide is not fully understood. However, it has been suggested that it may exert its antitumor activity by inhibiting the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-5-iodo-N-(3-pyridinylmethyl)benzamide can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and to have antibacterial activity against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
The advantages of using 2-chloro-5-iodo-N-(3-pyridinylmethyl)benzamide in lab experiments include its potent antitumor and anti-inflammatory activities, as well as its potential use as a diagnostic tool for cancer. However, its limitations include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Future Directions
Future research on 2-chloro-5-iodo-N-(3-pyridinylmethyl)benzamide could focus on its potential as a therapeutic agent for cancer and inflammatory diseases. It could also be investigated for its potential use in combination therapy with other drugs. Additionally, further studies could be conducted to elucidate its mechanism of action and to optimize its synthesis method.
Synthesis Methods
The synthesis of 2-chloro-5-iodo-N-(3-pyridinylmethyl)benzamide involves the reaction of 2-chloro-5-iodobenzoic acid with 3-pyridinemethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the final compound.
properties
IUPAC Name |
2-chloro-5-iodo-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClIN2O/c14-12-4-3-10(15)6-11(12)13(18)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKHJHNWBGDWFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(C=CC(=C2)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.